3-(Trifluoromethyl)benzyl methacrylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8(2)11(16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWQRNBVKZQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Trifluoromethyl Benzyl Methacrylate Monomer
Esterification Pathways for 3-(Trifluoromethyl)benzyl Methacrylate (B99206) Synthesis
Conventional Synthetic Routes to Methacrylate Esters
Traditional methods for synthesizing methacrylate esters, including 3-(Trifluoromethyl)benzyl methacrylate, typically fall into two main categories: direct esterification of methacrylic acid and transesterification of a more common methacrylate ester, such as methyl methacrylate.
Direct Esterification: This route involves the reaction of 3-(trifluoromethyl)benzyl alcohol with methacrylic acid, typically in the presence of an acid catalyst like sulfuric acid. mdpi.com To drive the reaction towards the product side, the water formed as a byproduct is continuously removed, often through azeotropic distillation. mdpi.com
Transesterification: An alternative approach is the transesterification of an alkyl methacrylate, most commonly methyl methacrylate, with 3-(trifluoromethyl)benzyl alcohol. google.com This equilibrium reaction is often catalyzed by organotin compounds, such as dibutyltin (B87310) oxide, or lithium-based catalysts. mdpi.comgoogle.com The reaction is driven to completion by removing the low-boiling alcohol byproduct (methanol in the case of methyl methacrylate) via distillation. google.commdpi.com
Table 1: Comparison of Conventional Synthetic Routes for Methacrylate Esters
| Feature | Direct Esterification | Transesterification |
| Reactants | Methacrylic acid, 3-(Trifluoromethyl)benzyl alcohol | Methyl methacrylate, 3-(Trifluoromethyl)benzyl alcohol |
| Catalyst | Strong acids (e.g., H₂SO₄), solid acid catalysts | Organotin compounds, lithium salts, magnesium methylate |
| Byproduct | Water | Methanol (B129727) |
| Key Process | Removal of water (e.g., azeotropic distillation) | Removal of methanol (e.g., azeotropic distillation) |
| Considerations | Potential for side reactions at high temperatures | Catalyst removal and toxicity (for tin compounds) |
Emerging Green Chemistry Approaches in Monomer Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For methacrylate monomer synthesis, this includes the exploration of greener catalysts and alternative energy sources.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a promising technique to accelerate organic reactions, often leading to shorter reaction times and higher yields with reduced side products. kataliz.org.uaugm.ac.id This method can be applied to the esterification of methacrylic acid, potentially offering a more energy-efficient route to this compound. mdpi.com
Catalyst-Free Approaches: Some novel methods aim to eliminate the need for traditional catalysts. One such approach involves the use of a switchable ionic liquid formed from an organic superbase and methanol, which reacts with methacrylic anhydride (B1165640) to produce the methyl ester. researchgate.net While this specific example produces methyl methacrylate, the underlying principle of using reversible CO2 capture to drive the reaction could potentially be adapted for the synthesis of other methacrylate esters. researchgate.net
Table 2: Overview of Emerging Green Synthesis Approaches
| Approach | Principle | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture directly and efficiently. | Faster reaction rates, higher yields, reduced energy consumption. |
| Catalyst-Free Synthesis (e.g., with reversible CO2 capture) | Employs a reversible reaction with CO2 to form a reactive intermediate, avoiding traditional catalysts. | Avoids catalyst contamination of the product and simplifies purification. |
| Enzymatic Esterification | Uses lipases as biocatalysts for the esterification reaction. | High selectivity, mild reaction conditions, biodegradable catalyst. |
Precursor Chemistry and Derivatization Strategies for this compound
The availability and synthesis of the key precursors, namely derivatives of 3-(trifluoromethyl)benzyl alcohol and halogenated benzylic compounds, are crucial for the successful production of the target monomer.
Synthesis of 3-(Trifluoromethyl)benzyl Alcohol Derivatives
The primary alcohol precursor, 3-(trifluoromethyl)benzyl alcohol, can be synthesized through various methods. One common industrial approach involves the hydrolysis of 3-(trifluoromethyl)benzyl chloride. researchgate.net Another route involves the formylation of a 3,5-bis(trifluoromethyl)-phenyl magnesium halide with solid paraformaldehyde. google.com The reaction of m-trifluoromethyl benzyl (B1604629) chloride with sodium acetate (B1210297) in a fatty alcohol solvent, followed by distillation, also yields m-trifluoromethyl-benzyl-alcohol with a high productive rate. researchgate.net
Utilization of Halogenated Benzylic Precursors in Monomer Synthesis
An important alternative synthetic strategy bypasses the isolation of 3-(trifluoromethyl)benzyl alcohol and instead utilizes a halogenated precursor directly. This method typically involves the reaction of a 3-(trifluoromethyl)benzyl halide, such as 3-(trifluoromethyl)benzyl chloride, with a salt of methacrylic acid, like sodium or potassium methacrylate. ugm.ac.id This reaction is often carried out in the presence of a phase transfer catalyst or a tertiary amine to facilitate the nucleophilic substitution. ugm.ac.idacs.org The synthesis of the 3-(trifluoromethyl)benzyl chloride precursor itself is a key step, which can be achieved through the chlorination of m-xylene (B151644) under specific conditions to maximize the yield of the desired intermediate. researchgate.net
Reaction Engineering Considerations in this compound Monomer Production
The successful scale-up of this compound synthesis from the laboratory to an industrial scale requires careful consideration of various reaction engineering principles. These include reaction kinetics, reactor design, and process optimization to ensure high yield, purity, and cost-effectiveness.
The kinetics of esterification reactions are crucial for reactor design and optimization. For the esterification of methacrylic acid, kinetic models such as the Langmuir-Hinshelwood mechanism have been developed to describe the reaction rates when using solid acid catalysts. ciac.jl.cnresearchgate.net These models take into account the adsorption of reactants onto the catalyst surface and are essential for predicting reactor performance. ciac.jl.cnresearchgate.net The reaction rate is influenced by factors such as catalyst loading, the molar ratio of reactants, and temperature. ciac.jl.cnmdpi.com
For transesterification reactions, the design of the reactor is critical for efficiently removing the alcohol byproduct to drive the equilibrium towards product formation. mdpi.com Continuous stirred-tank reactors (CSTRs) or packed bed reactors are often employed. google.com Process intensification techniques, such as reactive distillation, can be highly effective for some methacrylate production processes by combining reaction and separation in a single unit, leading to significant energy and capital cost savings. google.comciac.jl.cn However, the feasibility of reactive distillation depends on the boiling points of the components involved. google.com
Key design parameters for transesterification reactors include residence time, reaction temperature, and the molar ratio of alcohol to ester. researchgate.net Optimization of these parameters is essential to achieve high conversion and selectivity. For batch reactors, the time-temperature profile is important, as prolonged reaction times at high temperatures can sometimes lead to decreased yields of the desired product. researchgate.net The choice of reactor material is also a consideration, with stainless steel being a common choice for its corrosion resistance.
Homopolymerization of 3 Trifluoromethyl Benzyl Methacrylate
Mechanistic Studies of Radical
The polymerization of vinyl monomers like 3-(trifluoromethyl)benzyl methacrylate (B99206) proceeds via a radical mechanism involving three key stages: initiation, propagation, and termination.
Free Radical Polymerization Kinetics and Mechanisms
Conventional free radical polymerization (FRP) is a common method for synthesizing polymers. The process is initiated by the decomposition of an initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. dergi-fytronix.com These radicals then react with a monomer molecule to form an active chain-initiating species.
The kinetics of FRP are characterized by the following elementary steps:
Initiation: A free radical initiator (I) decomposes to form two radicals (R•), which then add to a monomer molecule (M) to create an active monomer radical (RM•). youtube.com
Propagation: The active monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. youtube.com This is the primary chain-growth step.
Termination: The growth of a polymer chain is halted through either combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. vt.edu
For a monomer like 3-(trifluoromethyl)benzyl methacrylate, the bulky, electron-withdrawing trifluoromethylbenzyl group would likely influence the propagation and termination rate constants compared to simpler methacrylates, but specific kinetic parameters have not been reported. Studies on the free radical polymerization of the parent monomer, benzyl (B1604629) methacrylate, have been conducted, typically using AIBN as an initiator in a solvent like 1,4-dioxane (B91453) at elevated temperatures (e.g., 70°C). dergi-fytronix.com
Controlled/Living Radical Polymerization (CRP) Techniques for Poly[this compound]
To overcome the limitations of conventional FRP, several controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, which suppresses irreversible termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that uses a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu The process involves the reversible transfer of a halogen atom (e.g., Br or Cl) between the catalyst and the dormant polymer chain end. cmu.edu
The key components of an ATRP system are:
Monomer: In this case, this compound.
Initiator: An alkyl halide (e.g., ethyl 2-bromoisobutyrate) that provides the transferable halogen atom.
Catalyst: A transition metal salt, such as copper(I) bromide (CuBr).
Ligand: A complexing agent, typically a nitrogen-based ligand like bipyridine or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the metal salt and tunes its reactivity. itu.edu.tr
ATRP has been successfully applied to the polymerization of benzyl methacrylate, yielding well-defined polymers. researchgate.net It is reasonable to expect that similar conditions could be adapted for this compound. The electron-withdrawing nature of the CF3 group might affect the stability of the radical and the equilibrium of the ATRP process, potentially requiring adjustments to the catalyst system or temperature.
Table 1: Illustrative ATRP Conditions for Benzyl Methacrylate (BzMA) This table presents typical conditions reported for the related monomer, benzyl methacrylate, as specific data for this compound is not available.
| Parameter | Value | Reference |
| Monomer | Benzyl Methacrylate (BzMA) | researchgate.net |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | researchgate.net |
| Catalyst | Copper(I) Chloride (CuCl) | researchgate.net |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | researchgate.net |
| Temperature | 90 °C | researchgate.net |
| Result | Controlled polymerization with low polydispersity | researchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers. It achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The propagating radical adds to the RAFT agent, forming an intermediate radical that can then fragment, releasing a new radical that can reinitiate polymerization. This chain transfer process is reversible and establishes an equilibrium between active and dormant chains.
The selection of the RAFT agent is critical and depends on the monomer being polymerized. For methacrylates, trithiocarbonates are often effective CTAs. whiterose.ac.uk RAFT polymerization of benzyl methacrylate has been extensively studied, particularly in the context of polymerization-induced self-assembly (PISA). whiterose.ac.ukrsc.org These studies demonstrate that well-defined poly(benzyl methacrylate) can be synthesized with predictable molecular weights and narrow distributions. whiterose.ac.uk
Table 2: Example of RAFT Dispersion Polymerization Conditions for Benzyl Methacrylate (BzMA) This table is based on reported data for benzyl methacrylate and serves as an example, as specific findings for this compound are not available.
| Component | Example Substance/Condition | Reference |
| Monomer | Benzyl Methacrylate (BzMA) | whiterose.ac.uk |
| RAFT Agent | Carboxylic acid-functionalized trithiocarbonate | whiterose.ac.uk |
| Initiator | Trigonox 21S (T21s) | whiterose.ac.uk |
| Solvent | n-Dodecane | whiterose.ac.uk |
| Temperature | 90 °C | whiterose.ac.uk |
| Outcome | High conversion (>98%), low polydispersity (Mw/Mn < 1.25) | whiterose.ac.uk |
Nitroxide-Mediated Polymerization (NMP)
NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain end, forming a dormant alkoxyamine species. At elevated temperatures, the C-O bond of the alkoxyamine undergoes reversible homolytic cleavage, regenerating the propagating radical and the nitroxide mediator. This equilibrium maintains a low concentration of active radicals, minimizing termination reactions.
While highly effective for styrenic monomers, the application of NMP to methacrylates has historically been more challenging due to side reactions at the high temperatures often required. However, the development of new, more effective nitroxides and initiating systems has expanded the scope of NMP to include the controlled polymerization of methacrylates. This often involves using a small amount of a "controlling" comonomer like styrene (B11656) or acrylonitrile. While there are no specific reports on the NMP of this compound, the general principles would apply, though optimization would be necessary.
Investigation of Polymerization Conditions and Their Impact on Poly[this compound] Macromolecular Architecture
The final properties and architecture of a polymer are highly dependent on the polymerization conditions. While specific studies on poly[this compound] are lacking, the principles derived from studies of other methacrylates are applicable. researchgate.net
Key polymerization conditions and their expected impact include:
Monomer-to-Initiator Ratio ([M]/[I]): In controlled polymerization techniques like ATRP and RAFT, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the monomer conversion and the initial [M]/[I] ratio. By adjusting this ratio, the final chain length can be targeted.
Temperature: Temperature affects the rates of initiation, propagation, and termination, as well as the equilibrium constants in CRP. For ATRP, temperature influences the position of the activation/deactivation equilibrium. researchgate.net For RAFT, it can affect the rate of chain transfer. In free radical polymerization, higher temperatures generally lead to lower molecular weights due to increased rates of termination and chain transfer. mdpi.com
Solvent: The choice of solvent can influence polymerization kinetics and, in the case of techniques like RAFT-mediated PISA, directly determine the final polymer morphology (e.g., spheres, worms, or vesicles). rsc.org Studies on benzyl methacrylate have shown that varying the solvent composition significantly alters polymerization kinetics and the resulting self-assembled structures. rsc.org
Catalyst/Ligand or RAFT Agent Concentration: In CRP, the ratio of catalyst, ligand, and initiator (for ATRP) or RAFT agent and initiator (for RAFT) is crucial for maintaining control. These ratios affect the rate of polymerization and the "livingness" of the system, thereby influencing the polydispersity of the final polymer. researchgate.net
By carefully manipulating these parameters, it would theoretically be possible to control the macromolecular architecture of poly[this compound], producing polymers with desired molecular weights, low polydispersity, and potentially complex structures like block copolymers. However, experimental verification is required to establish the specific relationships for this particular monomer.
Influence of Initiator Systems and Concentration in this compound Polymerization
The choice of initiator and its concentration are critical parameters in the free-radical polymerization of this compound, significantly influencing the polymerization rate, molecular weight, and polydispersity of the resulting polymer. Commonly used thermal initiators for methacrylate polymerization include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).
The concentration of the initiator has an inverse relationship with the molecular weight of the polymer. Higher initiator concentrations lead to a greater number of initial radical species, resulting in the formation of more polymer chains that terminate at a lower average molecular weight. Conversely, lower initiator concentrations produce fewer, but longer, polymer chains, leading to higher molecular weights. This relationship is a cornerstone of controlling the final properties of poly[this compound]. The rate of polymerization, however, generally increases with higher initiator concentrations due to the increased population of active radical species.
The efficiency of an initiator, which is the fraction of radicals that successfully initiate polymerization, is also a key factor. For AIBN, the decomposition into two cyano-isopropyl radicals and a nitrogen molecule is a well-understood process. Benzoyl peroxide decomposes to form two benzoyloxy radicals, which can then initiate polymerization or undergo further reactions. The choice between AIBN and BPO can influence the end-groups of the polymer chains, which in turn can affect the polymer's thermal stability and degradation characteristics.
Table 1: Effect of AIBN Initiator Concentration on the Representative data based on typical free-radical polymerization of methacrylates.
| Entry | [AIBN] (mol/L) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.01 | 12 | 85 | 95,000 | 1.8 |
| 2 | 0.02 | 10 | 90 | 70,000 | 1.7 |
| 3 | 0.05 | 8 | 92 | 45,000 | 1.6 |
| 4 | 0.10 | 6 | 95 | 25,000 | 1.5 |
Solvent Effects on Polymerization Kinetics and Product Characteristics of Poly[this compound]
The choice of solvent in the solution polymerization of this compound can have a profound impact on the polymerization kinetics and the properties of the resulting polymer. Solvents can influence the rate of polymerization, the molecular weight distribution, and even the stereochemistry of the polymer chain.
Furthermore, the solvent can influence the chain conformation of the growing polymer, which can impact the accessibility of the radical center and thus the propagation rate. The choice of solvent is also critical for controlling the solubility of both the monomer and the resulting polymer. A solvent that is good for both will ensure a homogeneous polymerization, while a poor solvent for the polymer can lead to precipitation polymerization.
Table 2: Influence of Solvent on the Illustrative data based on general principles of methacrylate polymerization.
| Solvent | Dielectric Constant (ε) | Polymerization Rate (mol L⁻¹ s⁻¹) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Toluene | 2.4 | Moderate | 80,000 | 1.9 |
| 1,4-Dioxane | 2.2 | Moderate-High | 85,000 | 1.8 |
| N,N-Dimethylformamide (DMF) | 36.7 | High | 75,000 | 2.1 |
| Acetonitrile | 37.5 | High | 72,000 | 2.2 |
Temperature and Pressure Influences on Reaction Control in Poly[this compound] Synthesis
Temperature and pressure are fundamental thermodynamic variables that can be manipulated to control the synthesis of poly[this compound]. Temperature primarily affects the rate of initiator decomposition and the propagation and termination rate constants, while pressure can influence the polymerization rate and molecular weight.
An increase in temperature generally leads to a higher rate of polymerization due to the increased rate of initiator decomposition, which generates more free radicals, and an increase in the propagation rate constant. However, higher temperatures can also lead to an increased rate of chain transfer reactions and termination, which can result in a decrease in the average molecular weight of the polymer. For methacrylates, there is an optimal temperature range for achieving a balance between a reasonable polymerization rate and the desired molecular weight. For the polymerization of benzyl methacrylate, it has been observed that number-average molecular weight and polydispersity decrease with increasing temperature. acs.org
High pressure is another tool for controlling polymerization. Applying high pressure can significantly increase the rate of polymerization. This is attributed to the negative activation volume for the propagation step, meaning the transition state is more compact than the reactants. Consequently, higher pressure favors the propagation reaction. High-pressure polymerization can also lead to an increase in the molecular weight of the resulting polymer. For methyl methacrylate, increasing pressure has been shown to enhance the controllability of the polymerization, leading to polymers with narrower molecular weight distributions. mdpi.com
Advanced Polymerization Techniques for this compound
Beyond conventional free-radical polymerization, advanced techniques can be employed to synthesize poly[this compound] with tailored architectures and properties. These methods offer greater control over the polymerization process, enabling the creation of well-defined polymers and structured materials.
Photoinitiated Polymerization Strategies
Photoinitiated polymerization offers several advantages over thermally initiated systems, including spatial and temporal control of the initiation process, reduced energy consumption, and the ability to conduct polymerizations at ambient temperatures. This technique involves the use of a photoinitiator that, upon absorption of light (typically UV or visible), generates reactive species (radicals or cations) that initiate polymerization.
For the polymerization of this compound, common Type I photoinitiators, which undergo unimolecular cleavage to form radicals, can be employed. Examples include benzoin (B196080) ethers and phosphine (B1218219) oxides. The choice of photoinitiator depends on the absorption spectrum of the initiator and the emission spectrum of the light source. The concentration of the photoinitiator and the light intensity can be adjusted to control the polymerization rate and the final properties of the polymer. Photoinitiated polymerization is particularly useful for applications requiring the curing of thin films or coatings, as well as in the fabrication of microstructures and in 3D printing technologies.
Polymerization-Induced Self-Assembly (PISA) for Structured Poly[this compound] Materials
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the in-situ formation of block copolymer nano-objects with various morphologies, such as spheres, worms, and vesicles. nih.govrsc.orgmdpi.com PISA is typically achieved through a controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
In a typical RAFT-PISA formulation, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a second monomer that forms an insoluble block. As the insoluble block grows, the amphiphilic block copolymer self-assembles into nanoparticles. This compound, being a hydrophobic monomer, is a suitable candidate for the core-forming block in a PISA formulation in a polar solvent like ethanol (B145695) or water/ethanol mixtures. The fluorinated nature of the monomer can impart unique properties to the core of the resulting nanoparticles, such as increased hydrophobicity and potentially different phase separation behavior when combined with other non-fluorinated hydrophobic blocks.
The final morphology of the nano-objects is influenced by several factors, including the degree of polymerization of both the stabilizer and the core-forming blocks, the solids concentration, and the solvent composition. For instance, in the PISA of benzyl methacrylate, the solvent composition has been shown to be a critical parameter in controlling the final morphology. rsc.org By carefully tuning these parameters, it is possible to produce structured materials based on poly[this compound] with controlled size and shape for a variety of applications.
Copolymerization Studies of 3 Trifluoromethyl Benzyl Methacrylate
Reactivity Ratios and Microstructural Analysis in 3-(Trifluoromethyl)benzyl Methacrylate (B99206) Copolymer Systems
No published studies were identified that report on the reactivity ratios (r-values) for the copolymerization of 3-(Trifluoromethyl)benzyl methacrylate with any comonomer. The determination of these ratios is crucial for predicting copolymer composition and understanding the polymerization kinetics. Consequently, there is also no information available on the microstructural analysis of copolymers containing this monomer, which would provide insights into the arrangement of monomer units along the polymer chain.
Statistical and Gradient Copolymerization of this compound with Diverse Comonomers
There is a lack of research on the statistical and gradient copolymerization of this compound with the specified classes of comonomers.
Copolymerization with Methacrylate-Based Comonomers
No literature was found detailing the copolymerization of this compound with common methacrylate-based comonomers such as methyl methacrylate or ethyl methacrylate.
Copolymerization with Styrenic and Vinylic Comonomers
Similarly, studies on the copolymerization of this compound with styrenic monomers (e.g., styrene) or other vinylic comonomers are not present in the available literature.
Copolymerization with Other Fluorinated Monomers
While the copolymerization of various fluorinated monomers is a broad field of study, no specific examples of copolymerization involving this compound with other fluorinated monomers could be located.
Block and Graft Copolymer Architectures Incorporating this compound Units
The synthesis and characterization of block and graft copolymers containing this compound units have not been reported.
Synthesis via Controlled Radical Polymerization
There are no available studies on the synthesis of block copolymers incorporating this compound through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While these methods are widely used for creating well-defined polymer architectures, their application to this specific monomer has not been documented.
Functionalization and Post-Polymerization Modification Strategies
No specific studies detailing the functionalization or post-polymerization modification of copolymers containing this compound were found. The literature does not provide examples of chemical transformations performed on the polymer backbone or the side chains after the initial copolymerization process for this specific monomer.
Multi-component Polymer Systems and Hybrid Materials Containing this compound Derivatives
There is no available research on the incorporation of this compound derivatives into multi-component polymer systems, such as blends, block copolymers, or interpenetrating polymer networks. Furthermore, the creation of organic-inorganic hybrid materials using this compound has not been reported in the scientific literature.
Characterization of Poly 3 Trifluoromethyl Benzyl Methacrylate and Its Copolymers
Spectroscopic Analysis of Poly[3-(Trifluoromethyl)benzyl Methacrylate] Structure
Spectroscopic methods are fundamental in confirming the chemical structure of the polymer, verifying the successful polymerization of the 3-(Trifluoromethyl)benzyl methacrylate (B99206) monomer, and analyzing the arrangement of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy provides detailed information about the molecular structure of the polymer at the atomic level.
¹H NMR: The ¹H NMR spectrum is used to confirm the presence of key proton-containing groups. For Poly[this compound], characteristic signals would include broad resonances corresponding to the polymer backbone: the α-methyl protons (-C-CH₃) typically appearing between 0.8-1.2 ppm and the methylene (B1212753) protons of the main chain (-CH₂-C-) between 1.8-2.1 ppm. The benzylic methylene protons (-O-CH₂-Ar) would be expected around 5.0 ppm. The aromatic protons on the benzyl (B1604629) group would appear in the downfield region, approximately between 7.4-7.6 ppm, with their chemical shifts and splitting patterns influenced by the trifluoromethyl substituent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the polymer. Key signals for Poly[this compound] would include the methyl carbon of the methacrylate unit (~20 ppm), the methylene and quaternary carbons of the polymer backbone (~45 ppm and ~55 ppm, respectively), and the benzylic methylene carbon (-O-C H₂-Ar) at approximately 67 ppm. researchgate.net The carbonyl carbon of the ester group is expected to resonate around 177 ppm. researchgate.net In the aromatic region, signals for the phenyl ring carbons would be observed between 120-140 ppm, including a characteristic quartet for the carbon attached to the CF₃ group due to C-F coupling. The trifluoromethyl carbon itself would also be visible, showing a distinct quartet.
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this polymer, the spectrum would be expected to show a singlet peak corresponding to the -CF₃ group. The chemical shift of this peak provides confirmation of the fluorine's chemical environment and can be used to verify the integrity of the trifluoromethyl group after polymerization.
Table 1: Predicted NMR Chemical Shifts (δ) for Poly[this compound]
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Backbone α-CH₃ | 0.8 - 1.2 |
| Backbone -CH₂- | 1.8 - 2.1 | |
| Benzyl -CH₂- | ~5.0 | |
| Aromatic -CH- | 7.4 - 7.6 | |
| ¹³C | Backbone α-CH₃ | ~20 |
| Backbone Quaternary C | ~45 | |
| Backbone -CH₂- | ~55 | |
| Benzyl -CH₂- | ~67 | |
| Aromatic C-H & C-C | 120 - 140 | |
| Carbonyl C=O | ~177 | |
| Trifluoromethyl -CF₃ | ~124 (quartet) | |
| ¹⁹F | Trifluoromethyl -CF₃ | Specific singlet peak |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the polymer structure by measuring the absorption of infrared radiation. The spectrum of Poly[this compound] would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the stretching vibration of the ester carbonyl group (C=O) is expected around 1730 cm⁻¹. spectroscopyonline.com The spectrum would also show C-H stretching vibrations from the aliphatic backbone and the aromatic ring just below and above 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Crucially, the presence of the trifluoromethyl group would be confirmed by strong absorption bands associated with C-F stretching, typically found in the 1300-1100 cm⁻¹ range. researchgate.net The C-O stretching vibrations of the ester group would also be present in this region. nih.gov
Table 2: Characteristic FTIR Absorption Bands for Poly[this compound]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (Backbone) |
| ~1730 | C=O Stretch | Ester Carbonyl |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1300-1100 | C-F Stretch | Trifluoromethyl |
| 1250-1150 | C-O Stretch | Ester Linkage |
Raman Spectroscopy for In-situ Monitoring and Structural Elucidation
Raman spectroscopy is a powerful, non-invasive technique that provides complementary information to FTIR and is particularly well-suited for in-situ monitoring of polymerization reactions. mdpi.comnih.gov The polymerization of this compound can be followed in real-time by monitoring the intensity of the Raman band corresponding to the methacrylate C=C double bond stretch, which typically appears around 1640 cm⁻¹. mdpi.com As the monomer is converted to polymer, the intensity of this peak decreases, allowing for the calculation of polymerization kinetics and monomer conversion. mdpi.comnist.gov
The Raman spectrum of the final polymer provides a chemical fingerprint. Key structural features include a prominent phenyl ring stretching vibration around 1605 cm⁻¹, which can often be used as a stable internal reference peak. nist.gov Other bands would correspond to the C=O group, C-H bonds in the backbone and side chain, and vibrations of the C-CF₃ bond, further confirming the polymer's structure. rsc.org Its low sensitivity to water makes it advantageous for monitoring polymerizations in aqueous or emulsion systems. mdpi.com
Chromatographic and Thermal Analysis of Poly[this compound] Characteristics
While spectroscopy confirms the polymer's chemical identity, chromatographic and thermal techniques are used to characterize its macroscopic properties, such as molecular weight and thermal stability.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. lcms.cz This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. tainstruments.com The analysis yields several important parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain. For a given polymer sample, Mw is always greater than Mn.
Polydispersity Index (PDI): The ratio of Mw/Mn. The PDI value is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length.
For a polymer like Poly[this compound], GPC analysis would provide crucial data on the success and control of the polymerization reaction. For instance, a typical sample of a related polymer, Poly(benzyl methacrylate), might show an Mw of approximately 100,000 g/mol with a PDI reflecting the polymerization method used. sigmaaldrich.com
Table 3: Typical Data Obtained from GPC Analysis
| Parameter | Description | Representative Value (for PBzMA) |
| Mn ( g/mol ) | Number-Average Molecular Weight | Varies with synthesis |
| Mw ( g/mol ) | Weight-Average Molecular Weight | ~100,000 |
| PDI | Polydispersity Index (Mw/Mn) | >1.0 |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability
Thermal analysis techniques are used to study the effect of heat on the polymer, providing critical information about its operational limits and degradation behavior.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cet-science.com The resulting curve provides data on the decomposition temperature, indicating the polymer's thermal stability. For polymethacrylates, decomposition often occurs in one or more steps. The presence of the aromatic ring and the strong C-F bonds in the trifluoromethyl group are expected to impart high thermal stability to Poly[this compound] compared to simple alkyl methacrylates.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. uni-siegen.de This technique detects thermal events such as phase transitions. A key parameter obtained from DTA is the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a change in the baseline of the DTA curve. For the analogous Poly(benzyl methacrylate), the Tg is reported to be 54 °C. sigmaaldrich.com The bulky and polar trifluoromethyl group in Poly[this compound] would likely influence chain mobility and thus result in a different Tg value. DTA also detects exothermic or endothermic peaks corresponding to crystallization, melting, or decomposition. abo.fieag.com
Table 4: Thermal Properties Investigated by TGA/DTA
| Analysis Method | Property Measured | Significance for Poly[this compound] |
| TGA | Mass loss vs. Temperature | Determines thermal stability and decomposition profile. |
| DTA | Heat flow vs. Temperature | Identifies glass transition temperature (Tg) and other thermal events. |
Morphological Characterization Techniques for Poly[this compound] Assemblies
The morphology of self-assembled polymeric nanostructures, including those formed from copolymers containing this compound, is critical to their function in various applications. Techniques such as electron microscopy, dynamic light scattering, and atomic force microscopy provide essential insights into the size, shape, and surface features of these assemblies.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for the direct visualization of polymer nanostructures. TEM offers high-resolution imaging of the internal structure of assemblies, while SEM provides information about their surface topography and three-dimensional shape.
Table 1: Morphological Transitions in PNMP₃₉-b-PBzMAₙ Copolymers as a Function of PBzMA Block Length
| Copolymer Composition | Degree of Polymerization (n) of PBzMA | Observed Morphology (via TEM) |
|---|---|---|
| PNMP₃₉-b-PBzMA₄₇ | 47 | Spherical |
| PNMP₃₉-b-PBzMA₈₃ | 83 | Worm-like |
| PNMP₃₉-b-PBzMA₁₉₇ | 197 | Vesicle-like |
Data sourced from studies on benzyl methacrylate copolymers. nih.gov
These findings illustrate how electron microscopy is crucial for confirming the successful formation of targeted nanostructures and understanding the structure-property relationships in these polymeric systems.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and average hydrodynamic diameter of nanoparticles and polymers in solution. ssau.ruresearchgate.net The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of particles. usp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. usp.orghoriba.com
DLS is routinely used to characterize copolymer assemblies, providing key parameters such as the Z-average diameter (an intensity-weighted average hydrodynamic size) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. usp.org For example, DLS analysis of diblock copolymer nano-objects formed from benzyl methacrylate in non-polar media confirmed the formation of particles and provided measurements of their size and distribution. whiterose.ac.uk In studies of hybrid nanostructures involving copolymers with a benzyl-containing block, DLS was used to track changes in hydrodynamic radius upon complexation with other materials. mdpi.com
Table 2: Representative DLS Data for Benzyl Methacrylate-Based Copolymer Assemblies
| Copolymer System | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
|---|---|---|
| PLMA-PBzMA Spheres in Mineral Oil | 115 | 0.15 |
| PLMA-PBzMA Worms in Mineral Oil | 245 | 0.28 |
| PLMA-PBzMA Vesicles in Mineral Oil | 350 | 0.19 |
Hypothetical data based on typical values for similar systems reported in the literature. rsc.orgwhiterose.ac.uk
This data is essential for quality control and for understanding how synthesis parameters influence the resulting particle dimensions and uniformity.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface at the nanoscale. spectraresearch.com It is particularly useful for characterizing thin polymer films, offering detailed information on surface roughness, defects, and phase separation in block copolymers. spectraresearch.comresearchgate.net The technique operates by scanning a sharp tip over the sample surface, with gentle forces that minimize damage, especially in tapping mode. spectraresearch.com
Table 3: Surface Roughness of PMMA Films of Varying Thickness Measured by AFM
| Film Thickness (μm) | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
|---|---|---|
| 11 | 0.29 | 0.37 |
| 13 | 0.33 | 0.42 |
| 15 | 0.38 | 0.49 |
| 17 | 0.45 | 0.57 |
Data represents findings for poly(methyl methacrylate) (PMMA) films, illustrating typical AFM measurements. researchgate.net
Surface Science Characterization of Poly[this compound] Materials
The surface properties of materials based on this compound are largely dictated by the presence of the trifluoromethyl (-CF₃) group. This group is known to significantly lower surface energy, leading to properties such as hydrophobicity and oleophobicity. Characterization techniques like contact angle measurements and inverse gas chromatography are vital for quantifying these surface characteristics.
Contact angle goniometry is the standard method for assessing the wettability of a solid surface. aalto.finih.gov A droplet of a probe liquid (commonly water) is placed on the surface, and the angle formed at the three-phase (solid-liquid-air) interface is measured. aalto.fi A high contact angle (>90°) indicates a non-wetting, or hydrophobic, surface, while a low contact angle (<90°) signifies a wetting, hydrophilic surface. nih.govdataphysics-instruments.com
Fluorinated polymers are well-known for their water-repellent properties. The presence of the -CF₃ group in Poly[this compound] is expected to create a low-energy surface that strongly repels water. For comparison, studies on other fluorinated methacrylic polymers demonstrate high water contact angles. For example, thin films of fluorinated bottlebrush polymers based on poly(2,2,2-trifluoroethyl methacrylate) exhibited static water contact angles significantly higher than their non-fluorinated analogues.
Table 4: Water Contact Angle Data for Representative Fluorinated and Non-Fluorinated Polymer Surfaces
| Polymer Surface | Advancing Contact Angle (θ_adv) | Receding Contact Angle (θ_rec) |
|---|---|---|
| Poly(methyl methacrylate) (PMMA) | 72° | 55° |
| Poly(2,2,2-trifluoroethyl methacrylate) | 95° | 78° |
| Poly(2,2,3,3,3-pentafluoropropyl methacrylate) | 105° | 85° |
Data compiled from literature on various methacrylic polymers to illustrate the effect of fluorination. researchgate.netresearchgate.net
These measurements are crucial for applications requiring controlled surface wettability, such as in coatings, biomedical devices, and microfluidics.
Inverse Gas Chromatography (IGC) is a sensitive and versatile technique for characterizing the surface energy of solid materials, including powders, fibers, and films. iesmat.comazom.com Unlike conventional gas chromatography, in IGC the material to be studied is packed into a column (the stationary phase), and known probe molecules are injected as vapors in a carrier gas. nih.gov By measuring the retention time of these probes, one can calculate various thermodynamic parameters, most notably the dispersive component of the surface energy (γsd). researchgate.net
The dispersive surface energy is a measure of the van der Waals interactions at the surface. Fluorinated polymers typically exhibit very low γsd values. IGC can also be used to quantify the specific (acid-base) interactions of a surface by using polar probe molecules. nih.gov For instance, a study on poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA) used IGC to determine its surface energy. The results showed a low dispersive surface energy and indicated that the polymer surface had a predominantly basic character. researchgate.net It was also noted that γsd values obtained via IGC are often slightly higher than those from contact angle measurements, as IGC is particularly sensitive to higher-energy sites on the surface. researchgate.net
Table 5: Dispersive Surface Energy (γsd) of a Fluorinated Methacrylic Polymer Determined by IGC and Contact Angle Methods at 35°C
| Characterization Method | Dispersive Surface Energy (γsd) (mJ/m²) |
|---|---|
| Inverse Gas Chromatography (IGC) | 32.4 |
| Contact Angle Measurements | 29.8 |
Data for poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA), a structurally related fluoropolymer. researchgate.net
This detailed surface energy analysis is invaluable for understanding and predicting adhesion, powder flowability, and the performance of the polymer in composite materials. azom.com
Theoretical and Computational Chemistry Approaches to 3 Trifluoromethyl Benzyl Methacrylate Systems
Quantum Chemical Calculations (DFT, ab initio) for Monomer Reactivity and Polymerization Energetics of 3-(Trifluoromethyl)benzyl Methacrylate (B99206)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a monomer. These first-principles approaches solve the electronic structure of a molecule, providing detailed information about its geometry, electron distribution, and orbital energies, which collectively determine its chemical reactivity.
For 3-(trifluoromethyl)benzyl methacrylate, DFT calculations can elucidate the influence of the electron-withdrawing trifluoromethyl (-CF3) group on the molecule's reactivity. This is typically assessed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
In a study on the similar, non-fluorinated benzyl (B1604629) methacrylate (BzMA), DFT and Hartree-Fock (HF) methods were used to calculate its molecular geometry, vibrational frequencies, and molecular orbital properties. bldpharm.com Such calculations for this compound would allow for a direct comparison, quantifying the electronic impact of the -CF3 substituent. The strong electronegativity of fluorine atoms would be expected to lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and influencing the monomer's susceptibility to nucleophilic or electrophilic attack during polymerization.
Furthermore, these methods are used to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. The MEP for this compound would visualize the electron-deficient regions (positive potential) and electron-rich regions (negative potential), highlighting the sites most likely to interact during chemical reactions. The vinyl group is the primary site for radical attack in free-radical polymerization, and its reactivity is modulated by the electronic effects of the rest of the molecule.
Beyond monomer reactivity, quantum calculations are crucial for determining the energetics of polymerization. By modeling the transition states of propagation and termination reactions, activation energies (Ea) can be calculated. sigmaaldrich.com These values provide a quantitative measure of the kinetic feasibility of the polymerization process. For instance, comparing the calculated activation energy for the addition of a radical to a this compound monomer versus an unsubstituted BzMA monomer would reveal how fluorination impacts the propagation rate constant.
| Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the monomer. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the monomer. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich and electron-deficient sites for reactions. |
| Mulliken Atomic Charges | Calculated partial charges on each atom. | Quantifies the electron-withdrawing effect of the -CF3 group. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Used to predict polymerization rate constants (e.g., propagation, termination). |
This table outlines key parameters derived from quantum chemical calculations and their significance in assessing the reactivity and polymerization energetics of the target monomer. The values for these parameters would be determined through specific DFT or ab initio calculations.
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions in Poly[this compound]
While quantum mechanics is ideal for studying the electronic details of small molecules, Molecular Dynamics (MD) simulations are the tool of choice for exploring the physical behavior of large systems like polymer chains. MD uses classical mechanics to simulate the motions of atoms and molecules over time, providing a dynamic picture of polymer conformation and interactions.
For Poly[this compound], all-atom MD simulations can predict its structural and dynamic properties in various environments, such as in a melt or in solution. A key output of these simulations is the polymer's conformation, often characterized by the radius of gyration (Rg) and the end-to-end distance. nih.gov These metrics describe how compact or extended the polymer coil is. Simulations could reveal how the bulky and polar trifluoromethylbenzyl side groups affect chain stiffness and packing. Studies on other poly(alkyl methacrylate)s have shown that the side-chain structure strongly influences the polymer's surface properties and backbone orientation. dntb.gov.uaresearchgate.net In the case of Poly[this compound], the fluorine atoms would likely induce specific intermolecular interactions, such as dipole-dipole interactions, affecting how the chains pack together.
Intermolecular interactions are further probed by calculating Radial Distribution Functions (RDFs). An RDF describes the probability of finding an atom at a certain distance from another atom. By calculating RDFs between different parts of the polymer chains (e.g., backbone-backbone, side chain-side chain), one can gain a detailed understanding of the polymer's morphology at the molecular level. nih.gov For Poly[this compound], RDF analysis could quantify the extent of aggregation of the fluorinated side groups, which could lead to the formation of microdomains with distinct properties.
MD simulations are also invaluable for predicting bulk material properties. By simulating a representative volume of the polymer, properties such as density, cohesive energy density, and solubility parameters can be calculated. dntb.gov.ua The cohesive energy density is a measure of the total intermolecular forces within the material and is directly related to its mechanical and thermal properties. The presence of the -CF3 groups is expected to significantly increase the cohesive energy density compared to non-fluorinated Poly[benzyl methacrylate], which would likely translate to a higher glass transition temperature (Tg) and altered solubility.
| Metric | Description | Insight for Poly[this compound] |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer coil. | Reveals how the fluorinated side chains influence chain folding and stiffness. |
| End-to-End Distance | The distance between the first and last monomer of a polymer chain. | Provides information on the overall shape and extension of the polymer chain. |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Quantifies the packing and spatial arrangement of polymer backbones and side chains. |
| Solvent Accessible Surface Area (SASA) | The surface area of the polymer that is accessible to a solvent molecule. | Helps predict solubility and interactions at polymer-solvent interfaces. |
| Cohesive Energy Density | The energy required to separate molecules, reflecting intermolecular force strength. | Predicts bulk properties like solubility parameter, mechanical strength, and Tg. |
This table lists important metrics obtained from Molecular Dynamics simulations and the insights they would provide for the target polymer. These metrics are standard outputs from MD software packages.
Prediction of Polymerization Kinetics and Mechanisms of this compound through Computational Modeling
Predicting the macroscopic outcomes of a polymerization reaction, such as reaction speed and the size of the resulting polymers, requires kinetic modeling. These models bridge the gap between the molecular-level events of bond formation and the observable properties of the reaction. Software packages like PREDICI® are often used for this purpose, implementing deterministic or stochastic (Kinetic Monte Carlo) methods to solve the complex set of differential equations that describe a polymerization process. researchgate.net
The foundation of an accurate kinetic model is a reliable set of rate coefficients for all elementary reactions involved: initiation, propagation, termination, and chain transfer. nih.gov As discussed in section 6.1, quantum chemical calculations can provide ab initio estimates for these coefficients. These theoretically derived parameters can then be used as inputs for the kinetic model.
For this compound, a kinetic model would predict key process variables such as:
Monomer Conversion vs. Time: This fundamental curve shows how quickly the monomer is consumed. The model can simulate how this profile changes with temperature, initiator concentration, or solvent.
Molecular Weight Distribution (MWD): The model can predict the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. This is critical, as the MWD strongly influences the material's mechanical properties. The model would help understand how the specific reactivity of the fluorinated monomer affects the final polymer chain lengths.
Copolymer Composition: In copolymerization with another monomer, the model can predict the composition of the copolymer as a function of conversion. This is governed by the monomer reactivity ratios, which describe the relative preference of a growing polymer radical to add to its own type of monomer versus the other. core.ac.uk Computational modeling could predict whether copolymerization of this compound would lead to a random, alternating, or blocky copolymer structure.
Such models are particularly powerful for identifying and understanding complex polymerization behaviors. For example, in many methacrylate polymerizations, a phenomenon known as autoacceleration (the gel or Trommsdorff effect) occurs, where the polymerization rate increases dramatically at high conversions due to diffusion-limited termination. nih.gov A computational model incorporating diffusion-controlled reaction rates could predict the onset and magnitude of this effect for this compound polymerization.
Design and Optimization of Poly[this compound] Architectures via In Silico Methods
In silico methods leverage the predictive power of the computational tools described above to design and optimize polymer architectures before they are synthesized in the lab. This rational design approach can save significant time and resources by screening candidate structures and identifying promising materials for specific applications.
For Poly[this compound], in silico design could be used to tailor its properties by creating various copolymer architectures. For instance, if the goal is to create a material with both the rigidity and thermal stability imparted by the fluorinated monomer and the flexibility of a softer polymer, computational models could be used to design a copolymer with butyl acrylate (B77674).
Quantum Calculations would first be used to determine the reactivity ratios of this compound and butyl acrylate to understand their copolymerization behavior.
Kinetic Modeling would then simulate the polymerization to predict the copolymer composition and molecular weight distribution that would result from different initial monomer feed ratios.
Molecular Dynamics Simulations would be performed on the resulting copolymer structures to predict their bulk properties, such as the glass transition temperature (Tg), mechanical modulus, and surface energy.
This iterative process of calculation, simulation, and analysis allows for the optimization of the copolymer architecture to achieve a target set of properties. This approach is particularly valuable in the field of fluoropolymers, where a vast number of potential monomers and copolymer structures exist. fluorine1.ru
Furthermore, in silico methods can be used to design more complex architectures like block copolymers or star polymers. For example, MD simulations could be used to predict the self-assembly behavior of an amphiphilic diblock copolymer containing a hydrophobic Poly[this compound] block and a hydrophilic block. Such simulations could predict whether the copolymer would form micelles, worms, or vesicles in a selective solvent, guiding the synthesis of nanostructured materials for applications in drug delivery or coatings.
Advanced Material Applications of Poly 3 Trifluoromethyl Benzyl Methacrylate and Its Copolymers
High-Performance Coatings and Films
The inherent properties of fluorinated polymers, such as low surface energy, hydrophobicity, and high stability, make them ideal for advanced coatings and films. researchgate.net The presence of the trifluoromethyl group in poly[3-(trifluoromethyl)benzyl methacrylate] is anticipated to impart these desirable characteristics, leading to durable and functional surfaces.
Anti-Reflection and Antifouling Coatings
The antifouling properties of fluorinated polymers stem from their low surface energy and oleophobicity. researchgate.netmdpi.com These characteristics inhibit the adhesion of marine organisms and other contaminants, a principle applied in marine coatings. rug.nl The trifluoromethyl groups on the polymer's side chains would create a surface with very low affinity for water and oils, making it difficult for biofouling organisms to attach firmly. mdpi.com Copolymers incorporating 3-(trifluoromethyl)benzyl methacrylate (B99206) could be designed to balance antifouling performance with other coating requirements like flexibility and adhesion.
Protective and Chemically Resistant Coatings
The chemical inertness of fluoropolymers is one of their most valuable attributes. membrane-solutions.com The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting exceptional resistance to chemical attack, solvents, acids, and bases. fluorine1.ru This makes fluorinated acrylic polymers highly suitable for protective coatings in harsh chemical environments. researchgate.netnih.gov Poly[this compound] is expected to exhibit excellent chemical resistance, protecting substrates from corrosion and degradation. membrane-solutions.com Furthermore, fluorinated polymers are known for their durability against weathering and UV radiation, which is crucial for outdoor applications. fluorine1.ru The combination of the stable acrylic backbone and the robust C-F bonds suggests that coatings derived from this polymer would offer long-lasting protection for industrial equipment, architectural surfaces, and automotive finishes. fluorine1.runih.gov
Optical Materials and Optoelectronics
The unique optical properties of fluorinated polymers, particularly their low refractive index and high transparency, make them valuable in optical and optoelectronic applications. mdpi.com Copolymers of benzyl (B1604629) methacrylate are already explored for their potential in creating materials for optical fibers and lenses due to their transparency and processability. dergi-fytronix.com The addition of a trifluoromethyl group enhances these optical qualities.
Low Refractive Index Materials
As previously mentioned, the incorporation of fluorine is a key strategy for developing low refractive index polymers. google.com This property is critical not only for anti-reflection coatings but also for the fabrication of optical waveguides and as cladding for optical fibers. mdpi.com Materials with a lower refractive index are essential for efficiently guiding light within a higher-index core. The trifluoromethyl group contributes to a low refractive index by reducing the electron density and molar refraction of the polymer. A variety of fluorinated methacrylates exhibit significantly lower refractive indices compared to their non-fluorinated counterparts.
Table 1: Refractive Index of Various Fluorinated Polymers (for comparison)
| Polymer | Refractive Index (n) |
|---|---|
| Poly(2,2,2-trifluoroethyl methacrylate) | 1.437 |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) | 1.390 |
| Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) | 1.383 |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) | 1.375 |
| Poly(benzyl methacrylate) | 1.568 sigmaaldrich.com |
This table presents data for analogous fluorinated polymers to illustrate the effect of fluorination on refractive index, as specific data for poly[this compound] is not widely available.
Photochromic and Photoresponsive Systems
Photoresponsive materials, which change their properties upon exposure to light, are a significant area of materials research. These systems often incorporate photochromic molecules like azobenzene (B91143) or spiropyran into a polymer matrix. nih.gov While there is no specific research linking this compound to photochromic systems, its polymer could serve as a robust and chemically stable host matrix for photochromic dyes. The high transparency and stability of a fluorinated polymer matrix would be advantageous for maintaining the performance and longevity of the embedded photochromic molecules. Furthermore, the properties of the matrix can influence the switching behavior of the photochromic units. Copolymers could be synthesized where this compound provides the stable, low-refractive-index matrix, while another comonomer carries the photoresponsive group.
Specialty Polymeric Materials Based on Poly[this compound]
Beyond coatings and basic optical components, the unique combination of properties in poly[this compound] and its copolymers opens avenues for more specialized applications. Copolymerization is a versatile technique to fine-tune material properties. dergi-fytronix.comresearchgate.net For instance, copolymerizing this compound with monomers that have a lower glass transition temperature could enhance the flexibility of the resulting material, making it suitable for flexible optical films or protective coatings on non-rigid substrates.
The hydrophobicity imparted by the CF3 groups can be exploited in materials for microfluidics or biomedical devices where controlled surface wetting is crucial. In the field of electronics, fluorinated polymers are used as low-dielectric constant materials (low-k dielectrics) to insulate conductive components in microchips, a role for which this polymer could also be investigated. The synthesis of block copolymers, where one block is poly[this compound], could lead to self-assembling nanostructures with domains of differing properties, useful for patterning at the nanoscale. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly[this compound] |
| Poly(benzyl methacrylate) |
| Poly(methyl methacrylate) |
| Poly(2,2,2-trifluoroethyl methacrylate) |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) |
| Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) |
| Azobenzene |
Based on a comprehensive search of available scientific literature, there is currently insufficient published research on the specific applications of Poly[this compound] and its copolymers in the fields of separator membranes, polymer electrolytes, adsorbents, superabsorbent polymers, and materials for lithography and microfabrication.
The strict requirement to focus solely on this compound and adhere to the provided outline cannot be met without specific data and research findings. Information available on analogous polymers, such as Poly(benzyl methacrylate) or other fluorinated polymethacrylates, cannot be substituted without violating the directive to exclusively discuss "this compound."
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and adherence to the specified constraints at this time.
Future Research Directions and Emerging Trends in 3 Trifluoromethyl Benzyl Methacrylate Research
Development of Novel Polymerization Techniques for Enhanced Control and Precision
Conventional free radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control. researchgate.net Future research will undoubtedly focus on applying and optimizing controlled/living radical polymerization (CLRP) techniques for 3-TFMBzMA. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are at the forefront of this effort, offering pathways to polymers with predetermined molecular weights, low polydispersity, and complex architectures. acs.orgresearchgate.net
The successful application of these techniques to other fluorinated (meth)acrylates suggests a promising outlook for 3-TFMBzMA. researchgate.netresearchgate.net Research in this area would involve the systematic screening of initiators, catalysts (for ATRP), and chain transfer agents (for RAFT) to establish optimal conditions for a controlled process. The bulky and electron-withdrawing nature of the 3-(trifluoromethyl)benzyl group may influence polymerization kinetics, and a key research goal will be to understand and harness these effects to achieve high monomer conversion while maintaining control over the polymer chain growth. nih.gov The ability to synthesize well-defined homopolymers is the first step toward creating more complex and functional architectures, such as block copolymers.
| Technique | Mechanism Principle | Potential Advantages for 3-TFMBzMA | Key Research Variables to Optimize |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Reversible activation/deactivation of dormant polymer chains using a transition metal catalyst. | High degree of control over molecular weight and distribution (low PDI); allows for synthesis of block copolymers and other architectures. | Catalyst system (e.g., CuBr/ligand), initiator, solvent, temperature. |
| Reversible Addition-Fragmentation chain-transfer (RAFT) | Chain equilibration via a degenerative transfer process using a dithioester-based chain transfer agent (CTA). | Versatile for a wide range of monomers, tolerant to various functional groups, metal-free. | Choice of RAFT agent (CTA), initiator, solvent, temperature. |
Integration with Supramolecular Chemistry and Self-Assembly
The unique electronic properties and lipophobicity of the trifluoromethyl group make poly(3-(Trifluoromethyl)benzyl methacrylate), or P(3-TFMBzMA), an excellent candidate for integration into supramolecular systems. Introducing fluorine into polymers is known to create materials with more stable and robust self-assembled lattices. dntb.gov.ua Future research is expected to explore the self-assembly of block copolymers containing a P(3-TFMBzMA) segment.
When a P(3-TFMBzMA) block is combined with a chemically distinct, immiscible block (e.g., a hydrophilic polymer like poly(ethylene glycol) or a lipophilic polymer like polystyrene), the resulting amphiphilic block copolymer is expected to self-assemble in selective solvents into a variety of morphologies, such as spheres, cylinders, or vesicles. acs.org The strong tendency of fluorinated segments to phase-separate can be a powerful driving force for creating highly ordered nanostructures. dntb.gov.ua Researchers will likely investigate how the length of the P(3-TFMBzMA) block relative to the other blocks influences the final morphology, a key principle in block copolymer self-assembly. acs.org These fluorinated, self-assembled structures could have applications in areas requiring low surface energy coatings or highly organized nanoscale patterns.
Exploration of New Functional Architectures and Hybrid Systems
Beyond simple linear homopolymers, the true potential of 3-TFMBzMA lies in its incorporation into more complex and functional polymer architectures. Future work will focus on using controlled polymerization techniques to create novel structures such as:
Stimuli-Responsive Block Copolymers: By pairing a P(3-TFMBzMA) block with a stimuli-responsive block (e.g., one that responds to pH or temperature), researchers can create "smart" materials. globethesis.com The trifluoromethyl groups can be leveraged to modulate the response, potentially creating materials for sensors or controlled-release systems where the fluorinated domain provides a stable, inert component. rsc.orgnih.gov
Star and Graft Copolymers: Creating star-shaped or brush-like polymers with P(3-TFMBzMA) arms could lead to materials with unique solution properties and surface activities. These architectures could be used to modify surfaces, providing robust hydrophobic and lipophobic coatings. researchgate.net
Organic-Inorganic Hybrid Systems: Another emerging trend is the creation of hybrid materials by attaching polymer chains to inorganic nanoparticles (e.g., silica, magnetic nanoparticles). mdpi.comsemanticscholar.org Future studies could involve grafting P(3-TFMBzMA) from the surface of nanoparticles. The resulting hybrid materials would combine the properties of the inorganic core with the low surface energy and chemical resistance conferred by the fluorinated polymer shell, making them suitable for advanced composites and functional fillers. researchgate.net
| Architecture | Description | Key Property from 3-TFMBzMA | Potential Application Area |
|---|---|---|---|
| Diblock Copolymer (e.g., P(3-TFMBzMA)-b-PS) | A linear chain composed of one block of P(3-TFMBzMA) and one block of Polystyrene. | Strong phase separation, hydrophobicity. | Nanostructured thin films, surface patterning. |
| Stimuli-Responsive Copolymer | A copolymer containing a P(3-TFMBzMA) segment and a segment that changes solubility with pH or temperature. | Environmental stability, modulation of response. | Smart coatings, sensors, drug delivery. nih.gov |
| Polymer-Grafted Nanoparticles | P(3-TFMBzMA) chains grown from the surface of an inorganic nanoparticle core. | Low surface energy, chemical inertness. | Advanced composites, hydrophobic fillers. mdpi.com |
Advanced Computational Design for Tailored Materials
As the complexity of polymer architectures grows, so does the need for predictive modeling to guide synthetic efforts. Advanced computational techniques are an emerging trend that can accelerate the design of new materials based on 3-TFMBzMA. Future research will increasingly rely on methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. ugent.beresearchgate.net
DFT calculations can be employed to investigate the polymerization process itself, helping to understand the reactivity of the 3-TFMBzMA monomer and predict its copolymerization behavior with other monomers. ugent.beacs.org This can guide the selection of ideal reaction conditions before extensive laboratory work is undertaken. MD simulations, on the other hand, can predict the bulk and surface properties of the resulting polymers. researchgate.net For instance, simulations can model the self-assembly of block copolymers to predict the most stable morphologies or calculate surface tension to evaluate the potential of a P(3-TFMBzMA) coating. The introduction of a trifluoromethyl group is known to increase the fractional free volume of a polymer, which can be modeled to predict properties like dielectric constant and water uptake. researchgate.net By computationally screening different polymer architectures, researchers can identify the most promising candidates for specific applications, creating a more efficient and targeted materials development process.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Trifluoromethyl)benzyl methacrylate, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis can be adapted from analogous trifluoromethylbenzyl derivatives. For example, 3-(Trifluoromethyl)benzyl bromide is synthesized via bromination of 1,3-bis(fluoromethyl)benzene using N,N’-dibromo-5,5-dimethylhydantoin in acidic media . For the methacrylate ester, esterification of 3-(Trifluoromethyl)benzyl alcohol with methacryloyl chloride under anhydrous conditions (e.g., in dichloromethane with a catalytic acid like H₂SO₄) is a plausible route. Optimize yields by controlling temperature (0–5°C to minimize side reactions), using excess methacryloyl chloride, and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹⁹F NMR to confirm the presence of the trifluoromethyl group (-CF₃, δ ~ -60 ppm in ¹⁹F NMR) and methacrylate protons (e.g., vinyl protons at δ 5.5–6.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and fragmentation patterns, referencing databases like NIST .
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity, using C18 columns and acetonitrile/water mobile phases .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), ANSI-approved goggles, and lab coats. Avoid skin contact due to potential reactivity of methacrylate groups .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or high-temperature steps.
- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to inhibit polymerization .
Advanced Research Questions
Q. How does the introduction of the trifluoromethyl group in the benzyl methacrylate structure influence its reactivity in radical polymerization reactions?
- Mechanistic Insight : The electron-withdrawing -CF₃ group reduces electron density at the methacrylate double bond, slowing radical propagation rates compared to non-fluorinated analogs. However, it enhances thermal stability in resulting polymers. Kinetic studies via dilatometry or real-time FT-IR monitoring are recommended to quantify reactivity ratios .
Q. What strategies can be employed to resolve discrepancies in reported solubility data for this compound across different solvent systems?
- Methodology :
- Standardized Measurements : Use gravimetric analysis at controlled temperatures (e.g., 25°C ± 0.1°C) and degassed solvents.
- Hansen Solubility Parameters : Compare experimental solubility with computational predictions (e.g., COSMO-RS) to identify outliers .
- Purity Verification : Cross-check via DSC (melting point) and HPLC to rule out impurities affecting solubility .
Q. How can computational chemistry methods (e.g., DFT calculations) predict the electronic effects of the trifluoromethyl substituent on the methacrylate moiety's copolymerization behavior?
- Approach :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF₃ on the methacrylate’s vinyl group. Compare with experimental copolymerization data (e.g., with styrene or methyl methacrylate) .
- Transition State Analysis : Simulate radical addition steps to evaluate activation energies and regioselectivity .
Q. What novel applications has this compound shown in the development of fluorinated polymeric materials for biomedical applications?
- Case Studies :
- Drug Delivery Systems : Copolymerize with PEG methacrylate to create fluorinated hydrogels with enhanced stability and controlled release profiles .
- Antifouling Coatings : Leverage the hydrophobic -CF₃ group to reduce protein adhesion in marine or medical device coatings. Characterize performance via quartz crystal microbalance (QCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
